
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(1,1-difluoroethyl)-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation to form corresponding carbonyl compounds, while reduction can yield hydrocarbon derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce carbonyl derivatives .
Aplicaciones Científicas De Investigación
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The difluoroethyl group and dioxaborolane moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-difluoroethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring. This structural feature imparts distinct electronic and steric characteristics, enhancing its reactivity and binding interactions in various applications .
Propiedades
Fórmula molecular |
C12H19BF2N2O2 |
|---|---|
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
3-(1,1-difluoroethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H19BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-7-17(6)16-9(8)12(5,14)15/h7H,1-6H3 |
Clave InChI |
CNFPGBSYRQVDDG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)

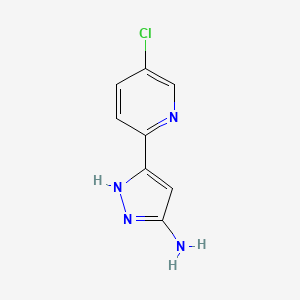

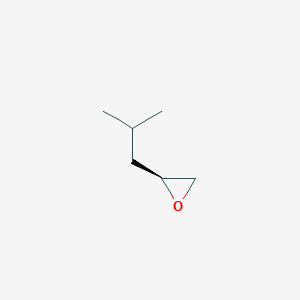

![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

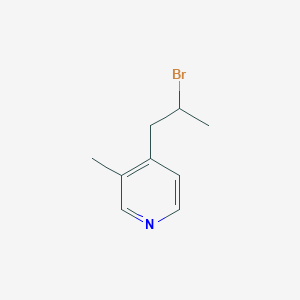
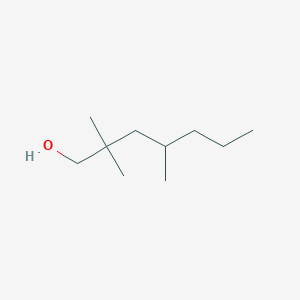
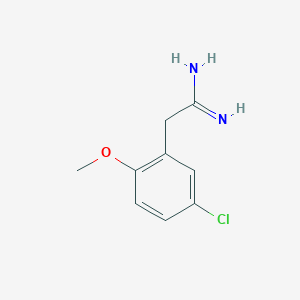

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

